(+)-15-epi Cloprostenol

概要

説明

クロプロステノールは、プロスタグランジン F2α (PGF2α) の合成類似体です。 それは、その強力な黄体溶解作用により、獣医学で広く使用されています。これは、繁殖に関与する一時的な内分泌構造である黄体の退行を誘発できることを意味します。 . この化合物は、主に家畜の繁殖サイクルの制御、例えば発情誘起や繁殖問題の管理に使用されます。 .

準備方法

合成経路と反応条件

クロプロステノールは、複数段階の化学プロセスによって合成されます。合成は通常、以下の手順を含みます。

シクロペンタン環の形成: これは、一連の環化反応によって達成されます。

クロロフェノキシ基の導入: この手順では、クロロフェノール誘導体を適切なアルキル化剤と反応させます。

水酸化とエステル化: 最後の手順には、水酸基を導入するための水酸化と、クロプロステノールの最終構造を形成するためのエステル化が含まれます。.

工業生産方法

クロプロステノールの工業生産には、制御された条件下での大規模な化学合成が含まれます。このプロセスは、最終製品の高純度と収率を保証します。重要な手順には以下が含まれます。

中間体のバルク合成: 中間体をバルクで製造するために、大型反応器を使用します。

精製: 中間体と最終製品を精製するために、結晶化やクロマトグラフィーなどの技術を採用します。

化学反応の分析

反応の種類

クロプロステノールは、以下を含むいくつかのタイプの化学反応を受けます。

酸化: クロプロステノールは酸化されて、様々な酸化誘導体を形成することができます。

還元: 還元反応は、分子に存在する水酸基を修飾することができます。

一般的な試薬と条件

酸化剤: 過マンガン酸カリウムや三酸化クロムなど。

還元剤: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなど。

置換試薬: ハロゲン化剤や求核剤など。.

主な生成物

これらの反応から生成される主な生成物には、クロプロステノールの様々な酸化、還元、置換誘導体が含まれ、それぞれに潜在的に異なる生物学的活性があります。 .

科学的研究の応用

Veterinary Medicine

- Estrus Synchronization : (+)-15-epi Cloprostenol is widely used to synchronize estrus in cattle and other livestock, facilitating more effective breeding programs. Its luteolytic properties help regulate the reproductive cycle by inducing the regression of the corpus luteum .

- Fertility Management : The compound aids in managing fertility issues, improving reproductive performance in sows and other animals. Studies have shown that it can enhance litter size and weight by optimizing the timing of parturition .

Reproductive Biology

- Hormonal Pathway Studies : Research utilizing this compound has contributed to understanding hormonal regulation during reproduction. It has been employed to study gene expression patterns influenced by PGF2α pathways, thereby elucidating the molecular mechanisms underlying reproductive processes .

- Luteal Function Research : The compound's effects on luteal cells have been investigated, revealing its ability to decrease progesterone levels in vitro, which is crucial for understanding luteal phase dynamics .

Biochemical Research

- Mechanistic Studies : this compound serves as a model compound in studies of prostaglandin analogs, helping researchers explore biochemical pathways involving PGF2α. Its interactions with various biological systems provide insights into cellular signaling and metabolic processes .

- Synthetic Chemistry : The compound is also utilized in synthetic chemistry to develop novel derivatives with potentially enhanced pharmacological profiles. This includes exploring modifications that could improve efficacy or alter receptor interactions .

Case Study 1: Estrus Synchronization in Cattle

A study demonstrated that administering this compound significantly improved estrus synchronization rates among dairy cattle. By effectively inducing luteolysis, the compound allowed for more precise timing of artificial insemination, leading to higher conception rates compared to untreated controls.

Case Study 2: Reproductive Performance in Sows

Research involving multiparous sows showed that treatment with cloprostenol sodium (a related compound) enhanced lactation performance and reduced the weaning-to-estrus interval. This study highlighted the importance of prostaglandin analogs like this compound in improving reproductive efficiency in swine production systems .

作用機序

クロプロステノールは、天然のプロスタグランジン F2αの作用を模倣することでその効果を発揮します。それは黄体上のプロスタグランジン受容体に結合し、黄体の退行をもたらす細胞内イベントのカスケードを引き起こします。 このプロセスには、プロゲステロン産生の減少と黄体の構造的変化が含まれます。 . 分子標的は、特定のプロスタグランジン受容体と関連するシグナル伝達経路です。 .

類似化合物との比較

類似化合物

ディノプロスト: 同様の黄体溶解作用を持つ別のプロスタグランジン F2α類似体。

フルプロステノール: 同様の用途で使用される、より強力な類似体。

ルプロスティオール: 獣医学において、同様の目的で使用されます。.

クロプロステノールの独自性

クロプロステノールは、その高い効力とプロスタグランジン受容体に対する特異性により、独自性があります。 それは、黄体溶解を誘発し、家畜の繁殖サイクルを制御する上で、他の多くの類似体よりも効果的です。 . その化学構造により、その生物学的活性を正確に制御することができ、獣医学において貴重なツールとなっています。 .

生物活性

Overview

(+)-15-epi Cloprostenol, also known as 15S-Cloprostenol, is a synthetic analogue of prostaglandin F2α (PGF2α) and serves as a potent agonist for the FP receptor. It is primarily utilized in veterinary medicine for its luteolytic properties, which facilitate the regression of the corpus luteum, thereby influencing reproductive processes. This article delves into the biological activity of this compound, exploring its mechanisms of action, pharmacokinetics, biochemical properties, and relevant case studies.

Target Receptor

The primary target of this compound is the FP receptor , a subtype of prostaglandin receptors. Binding to this receptor initiates a cascade of intracellular events that lead to various physiological responses, particularly in reproductive tissues.

Biochemical Pathways

This compound is synthesized from arachidonic acid through the cyclooxygenase pathway. Upon binding to the FP receptor, it activates G-proteins that subsequently influence cellular signaling pathways involved in luteolysis and other reproductive functions .

Pharmacokinetics

Following intramuscular administration, this compound is rapidly absorbed with peak plasma concentrations typically reached within 15 minutes. Its half-life and elimination are influenced by factors such as dosage and the physiological state of the subject.

Luteolytic Effects

Studies have demonstrated that this compound significantly reduces progesterone levels in cultured luteal cells from various species, indicating its effectiveness in inducing luteolysis. This property is crucial for managing breeding cycles in livestock .

Comparative Activity

While this compound exhibits biological activity as an FP receptor agonist, it is noted to be less potent compared to its counterpart 15(R)-Cloprostenol. Research indicates that it has several orders of magnitude lower activity at the FP receptor, which may limit its efficacy in certain applications .

Veterinary Applications

- Luteolysis in Cattle : A study investigated the impact of this compound on cattle's estrous cycles. Results showed a significant reduction in corpus luteum size and progesterone levels post-treatment, enhancing breeding efficiency.

- Reproductive Management in Sheep : Another study focused on sheep where administration of this compound resulted in synchronized estrus cycles, demonstrating its utility in reproductive management practices .

- Use in Felids : Research involving felid species highlighted that this compound effectively induced luteal regression, supporting its role in wildlife reproductive health management.

Summary of Key Findings

| Aspect | Details |

|---|---|

| Target Receptor | FP receptor (prostaglandin F2α receptor) |

| Mechanism | Agonist activity leading to luteolysis and reduced progesterone levels |

| Pharmacokinetics | Rapid absorption; peak concentration within 15 minutes post-injection |

| Comparative Potency | Less active than 15(R)-Cloprostenol by several orders of magnitude |

| Applications | Veterinary medicine for reproductive management in livestock and wildlife |

特性

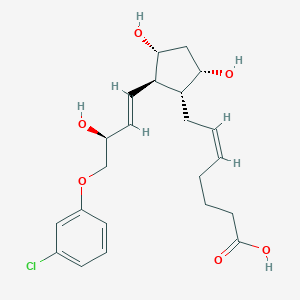

IUPAC Name |

(Z)-7-[(1R,2R,3R,5S)-2-[(E,3R)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29ClO6/c23-15-6-5-7-17(12-15)29-14-16(24)10-11-19-18(20(25)13-21(19)26)8-3-1-2-4-9-22(27)28/h1,3,5-7,10-12,16,18-21,24-26H,2,4,8-9,13-14H2,(H,27,28)/b3-1-,11-10+/t16-,18-,19-,20+,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJGGHXVGBSZVMZ-QIZQQNKQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C1O)C=CC(COC2=CC(=CC=C2)Cl)O)CC=CCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@@H]([C@H]([C@@H]1O)/C=C/[C@H](COC2=CC(=CC=C2)Cl)O)C/C=C\CCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29ClO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

55028-72-3 (mono-hydrochloride salt) | |

| Record name | Cloprostenol [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040665927 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7048372, DTXSID50860575 | |

| Record name | Cloprostenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7048372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 15-epi Cloprostenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50860575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54276-21-0, 40665-92-7, 54276-22-1 | |

| Record name | D-cloprostenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54276-21-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cloprostenol [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040665927 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cloprostenol, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054276210 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cloprostenol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11507 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cloprostenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7048372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 15-epi Cloprostenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50860575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cloprostenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.009 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CLOPROSTENOL, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/52EJR3Y9IN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CLOPROSTENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4208238832 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the main focus of the research paper and how does it relate to 15S-Cloprostenol?

A1: This research paper [] focuses on synthesizing and characterizing novel derivatives of D-Cloprostenol, specifically the 1-ethylamide and 1-ethanolamide derivatives of both D-Cloprostenol and its 15-epimer, 15S-Cloprostenol. The researchers aimed to investigate how these structural modifications impact the chemical properties of the resulting compounds.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。